molecular formula C9H7ClF2O3 B3282248 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde CAS No. 747411-54-7

3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde

Cat. No.: B3282248
CAS No.: 747411-54-7
M. Wt: 236.6 g/mol
InChI Key: RVOXHQRAIULOAJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde (CAS 747411-54-7) is an organic compound with a molecular formula of C9H7ClF2O3 and a molecular weight of 236.60 g/mol . This benzaldehyde derivative is characterized by a chloro group at the 3-position, a difluoromethoxy group at the 4-position, and a methoxy group at the 5-position of the benzene ring, making it a valuable multifunctionalized building block in synthetic chemistry . While specific applications for this exact compound are not detailed in the available literature, its structure is highly relevant in pharmaceutical research. Structurally similar compounds, such as 3-hydroxy-4-difluoromethoxy benzaldehyde, are well-established as key intermediates in the synthesis of active pharmaceutical ingredients like Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for treating chronic obstructive pulmonary disease (COPD) . This suggests its potential utility in the discovery and development of new therapeutic agents. The compound should be handled by qualified professionals in a controlled laboratory setting. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOXHQRAIULOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228156
Record name 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747411-54-7
Record name 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747411-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde typically involves the difluoromethylation of phenols. One common method starts with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, which is reacted with cesium carbonate in dry dimethylformamide (DMF) and deionized water under nitrogen atmosphere . Sodium 2-chloro-2,2-difluoroacetate is then added, and the mixture is heated to 120°C for 2 hours. The reaction mixture is subsequently cooled, diluted with water, and extracted with hexanes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-4-(difluoromethoxy)-5-methoxybenzoic acid.

    Reduction: 3-Chloro-4-(difluoromethoxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde exhibit significant anticancer properties. For instance, derivatives of benzaldehydes have been studied for their ability to inhibit various cancer cell lines. The incorporation of difluoromethoxy groups can enhance the bioactivity of these compounds by improving their interaction with biological targets, such as protein kinases involved in cancer proliferation .

Case Study: Quinazoline Derivatives
A notable application involves the synthesis of quinazoline derivatives utilizing this compound as an intermediate. These derivatives have shown antiproliferative activity against cancer cells, suggesting that the compound can serve as a precursor for developing new anticancer agents .

Organic Synthesis

Synthetic Intermediates
The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, including Suzuki coupling and other cross-coupling reactions, to form complex organic molecules. The presence of the difluoromethoxy group can enhance the reactivity of the compound, making it suitable for synthesizing more complex structures .

Table: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄ catalyst, K₂CO₃ base, 100°C in dioxane85
Reflux with PiperidineChloroform solvent, reflux for 4 hours75
Hydration ReactionUnder nitrogen atmosphere with specific reagents70

Fluorine Chemistry

Difluoromethylation Processes
The compound is relevant in studies focusing on difluoromethylation techniques. Recent advancements have highlighted methods for introducing difluoromethyl groups into aromatic systems, which can significantly alter the pharmacokinetic properties of drugs . The ability to modify lipophilicity and metabolic stability through fluorine substitution makes this compound a valuable target for further research.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The presence of the difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1) Molecular Formula: C₈H₆F₂O₃ Molecular Weight: 188.13 g/mol Key Differences: Lacks the chlorine atom at position 3. Synthesis involves reacting 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate under basic conditions .

3,4-Difluoro-5-methoxybenzaldehyde (CAS 881190-46-1) Molecular Formula: C₈H₆F₂O₂ Molecular Weight: 172.13 g/mol Key Differences: Replaces the difluoromethoxy and chlorine groups with fluorine atoms at positions 3 and 4.

3-Chloro-4-[(3-chlorophenyl)methoxy]-5-methoxybenzaldehyde

  • Molecular Formula : C₁₅H₁₂Cl₂O₃
  • Molecular Weight : 323.16 g/mol
  • Key Differences : Substitutes the difluoromethoxy group with a bulkier (3-chlorophenyl)methoxy substituent. This increases steric hindrance and lipophilicity, which may impact binding interactions in biological systems .

Biological Activity

Overview

3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde, a synthetic organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse sources of research.

  • Molecular Formula : C10H8ClF2O3
  • Molecular Weight : 232.71 g/mol
  • CAS Number : 747411-54-7

Synthesis

The compound can be synthesized through various methods, often involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically includes:

  • Reagents : Chlorinated aromatic compounds, difluoromethoxy derivatives, and methoxy groups.
  • Catalysts : Palladium or copper-based catalysts are commonly used to enhance reaction efficiency.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Studies have shown that this compound may possess anticancer activity. For instance, in vitro assays against various cancer cell lines (e.g., A-549, MCF7) reveal promising results:

  • IC50 Values : The compound's IC50 values ranged from 0.02 to 0.08 μmol/mL, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. It demonstrated moderate DPPH radical-scavenging activity, suggesting its capability to neutralize free radicals and reduce oxidative stress .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university tested the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound inhibited growth at concentrations lower than many conventional antibiotics, highlighting its potential as a novel therapeutic agent .

Study 2: Cancer Cell Line Testing

In a separate investigation focusing on cancer cell lines, the compound was found to induce apoptosis in A-549 lung cancer cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer drugs .

Data Table: Biological Activities Summary

Biological ActivityTarget Organism/Cell LineIC50 Value (μmol/mL)Reference
AntimicrobialStaphylococcus aureus< 1
AntimicrobialEscherichia coli< 1
AnticancerA-549 (lung cancer)0.02 - 0.08
AntioxidantDPPH radical scavengingModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
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